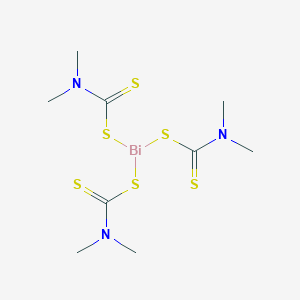

Bismuth dimethyldithiocarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bismuth dimethyldithiocarbamate is a brownish-yellow powder with the chemical formula C₉H₁₈BiN₃S₆ . It is insoluble in water and hydrocarbon solvents . This compound is part of the broader class of dithiocarbamates , which are known for their diverse applications in coordination chemistry and materials science .

Synthesis Analysis

This compound can be synthesized by reacting bismuth(III) halide (BiX₃, where X = Br or I) with tetramethylthiuram monosulfide (Me₄TMS), tetramethylthiuram disulfide , or tetraethylthiuram disulfide . The ligands in the resulting complexes are derived from reduction with concomitant degradation to dithiocarbamates .

Molecular Structure Analysis

The molecular structure of this compound involves a dimeric Bi³⁺ complex , where one carboxylate bridges two Bi³⁺ ions. This unique structural arrangement contributes to its stability. The complexes exhibit square pyramidal (SP) geometry (for some isomers) and pentagonal bipyramidal geometry (for others) around the central bismuth atom .

Chemical Reactions Analysis

This compound forms exceptionally strong complexes with organic soil material , binding >99% of the added bismuth even at low pH (e.g., pH 1.2). The dimeric Bi³⁺ complex plays a crucial role in this binding. Additionally, it has been shown that this compound will likely associate with natural organic matter in soils, sediments, and waters .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Anticancer Applications

Bismuth dimethyldithiocarbamate, as part of the broader category of bismuth compounds, has been extensively explored for its potential in cancer treatment. Studies have highlighted the effectiveness of bismuth complexes, including those with dithiocarbamate ligands, in inhibiting the growth and proliferation of various types of tumors, such as breast, colon, ovarian, and lung cancers. Research trends have indicated significant interest in using these compounds in both chemo- and radiotherapy, showcasing their versatility in cancer treatment strategies (Kowalik et al., 2019).

Biomedical and Biochemical Research

In the field of biomedical sciences, bismuth-based compounds, including this compound, have demonstrated a broad range of applications. These compounds have been used for the treatment of gastrointestinal disorders and possess notable antibacterial, antiviral, and anti-leishmanial properties. Their role extends to imaging, drug delivery, biosensing, and potentially as agents in targeted alpha therapy in nuclear medicine. The unique chemistry and biological chemistry of bismuth compounds are central to these diverse applications (Griffith et al., 2021).

Nanotechnology and Material Science

The synthesis and application of bismuth nanoparticles have been a significant area of research, with this compound playing a role in this field. These nanoparticles have shown promise in antimicrobial treatments and their synthesis methods have been optimized for medical uses. The unique properties of bismuth nanoparticles, including their antimicrobial properties, open new avenues for research and potential biomedical applications (Vázquez-Muñoz et al., 2020).

Photonic Materials and Electronics

Bismuth compounds, including dimethyldithiocarbamate derivatives, have been recognized for their potential in the development of photonic materials. Their unique optical properties are being explored for applications in telecommunications, biomedicine, lighting, and lasers. The versatility of bismuth in forming various chemical combinations contributes to its significant role in this domain (Sun et al., 2014).

Environmental and Analytical Chemistry

Bismuth-based compounds have been utilized in analytical chemistry, particularly in the development of bismuth film electrodes for the voltammetric measurement of trace elements like nickel. This application underlines the importance of bismuth compounds in providing alternatives to traditional mercury electrodes and advancing methods for environmental monitoring and analysis (Wang & Lu, 2000).

Mecanismo De Acción

Although bismuth itself does not have a natural biological function, its dithiocarbamate complexes exhibit various biological activities. These include being antibacterial, antileishmanial, anticancer, and antifungal agents . The dithiocarbamate ligands modulate the associated toxicity of the metals, especially antimony, while allowing the bismuth ion to reach targeted sites, minimizing side effects .

Direcciones Futuras

Propiedades

| 21260-46-8 | |

Fórmula molecular |

C9H18BiN3S6 |

Peso molecular |

569.6 g/mol |

Nombre IUPAC |

bismuth;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/3C3H7NS2.Bi/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3 |

Clave InChI |

USBHFGNOYVOTON-UHFFFAOYSA-K |

SMILES |

CN(C)C(=S)S[Bi](SC(=S)N(C)C)SC(=S)N(C)C |

SMILES canónico |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Bi+3] |

Origen del producto |

United States |

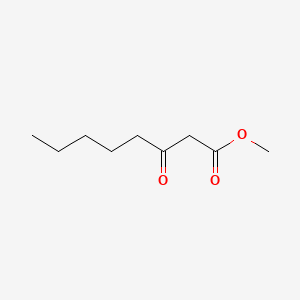

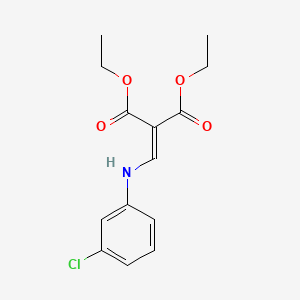

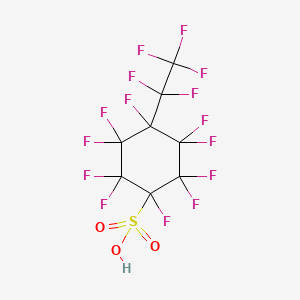

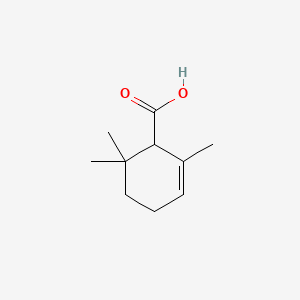

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

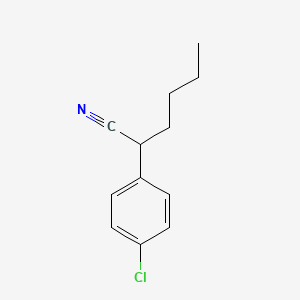

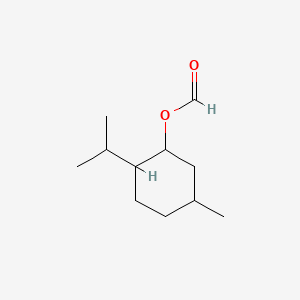

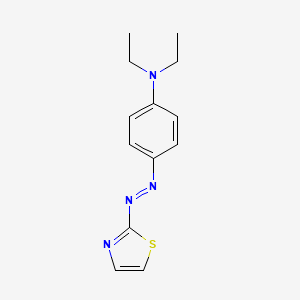

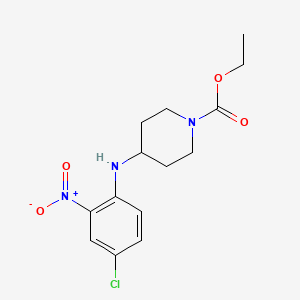

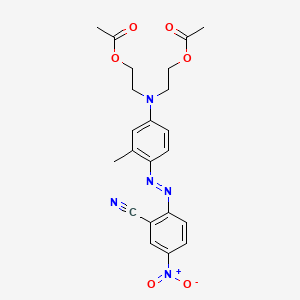

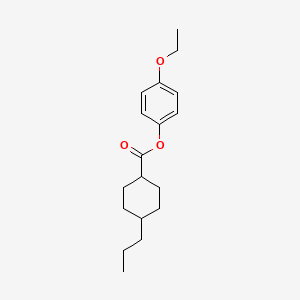

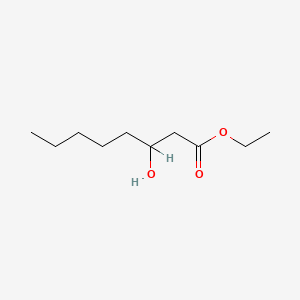

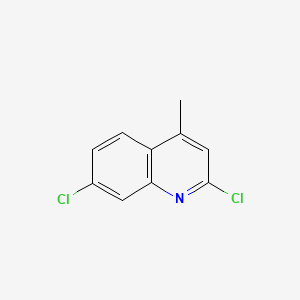

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.